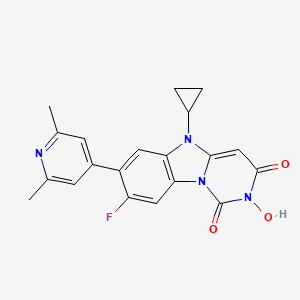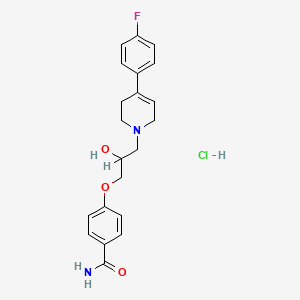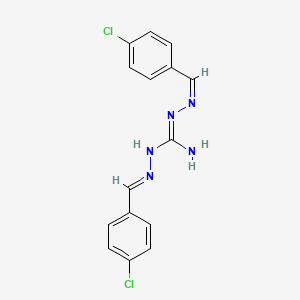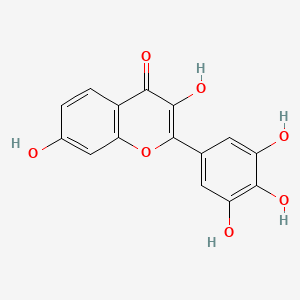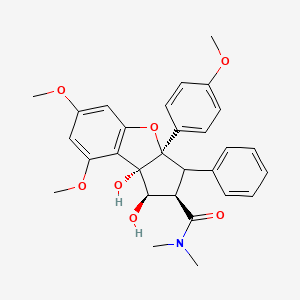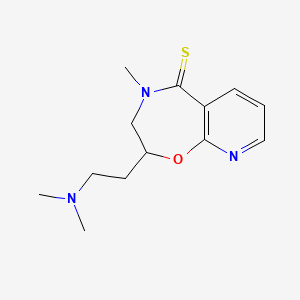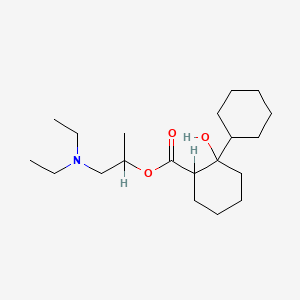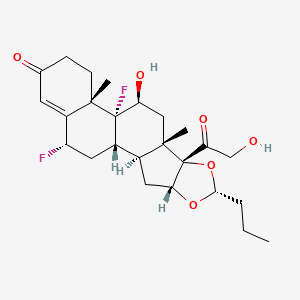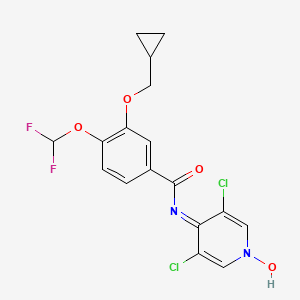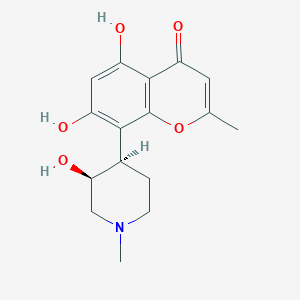
Roslin 2
Descripción general
Descripción
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de Roslin-2 implica la reacción de bencilamina con hexametilenotetramina en presencia de ácido bromhídrico. La reacción procede a través de la formación de un intermedio, que luego se convierte en el producto final mediante la adición de bromo .
Métodos de producción industrial
La producción industrial de Roslin-2 sigue una ruta sintética similar, pero se optimiza para la producción a gran escala. Las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza del producto final. El compuesto se produce típicamente como un sólido cristalino y se almacena a bajas temperaturas para mantener su estabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
Roslin-2 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Roslin-2 puede oxidarse en condiciones específicas para formar varios productos de oxidación.
Reducción: El compuesto puede reducirse a sus derivados de amina correspondientes.
Sustitución: Roslin-2 puede experimentar reacciones de sustitución nucleófila, donde el ion bromuro es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Se pueden usar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.
Sustitución: Se pueden utilizar nucleófilos como los iones hidróxido o las aminas en reacciones de sustitución.
Productos principales formados
Oxidación: Varios derivados oxidados de Roslin-2.
Reducción: Derivados de amina de Roslin-2.
Sustitución: Derivados sustituidos donde el ion bromuro es reemplazado por otros nucleófilos.
Aplicaciones Científicas De Investigación
Roslin-2 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Investigación del cáncer: Roslin-2 se utiliza para reactivar p53, una proteína supresora tumoral que a menudo se inactiva en las células cancerosas.
Estudios de señalización celular: El compuesto se utiliza para estudiar la interacción entre la cinasa de adhesión focal y p53, proporcionando información sobre las vías de señalización celular involucradas en la progresión del cáncer.
Desarrollo de fármacos: Roslin-2 sirve como compuesto principal para el desarrollo de nuevos fármacos contra el cáncer que se dirigen a la vía p53.
Investigación biológica: El compuesto se utiliza en varios ensayos biológicos para estudiar sus efectos sobre la viabilidad celular, la clonogenicidad y la expresión génica.
Mecanismo De Acción
Roslin-2 ejerce sus efectos al interrumpir la interacción entre la cinasa de adhesión focal y p53. Esta interrupción restaura la actividad transcripcional de p53, lo que lleva a la activación de genes dependientes de p53 como p21, MDM2 y Bax . Estos genes juegan papeles cruciales en la regulación del ciclo celular, la apoptosis y la reparación del ADN. Al reactivar p53, Roslin-2 puede inducir apoptosis e inhibir el crecimiento de las células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares
Nutlin-3: Otra molécula pequeña que reactiva p53 al inhibir la interacción entre p53 y MDM2.
RITA (Reactivación de p53 e inducción de la apoptosis de células tumorales): Un compuesto que se une a p53 y evita su degradación.
PRIMA-1 (Reactivación de p53 e inducción de apoptosis masiva): Una molécula que restaura la función de p53 mutante.
Singularidad de Roslin-2
Roslin-2 es único en su capacidad para interrumpir específicamente la interacción entre la cinasa de adhesión focal y p53, un mecanismo que es distinto de otros reactivadores de p53. Este mecanismo de acción único convierte a Roslin-2 en una herramienta valiosa para estudiar la vía p53 y desarrollar terapias contra el cáncer dirigidas .
Propiedades
IUPAC Name |
1-benzyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N4.BrH/c1-2-4-13(5-3-1)6-17-10-14-7-15(11-17)9-16(8-14)12-17;/h1-5H,6-12H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMKPGPWDHCYCD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN1C[N+](C2)(C3)CC4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29574-21-8 | |
| Record name | 29574-21-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Roslin 2 in cancer cells?
A1: this compound (1-benzyl-15,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane), also known as R2, disrupts the interaction between Focal Adhesion Kinase (FAK) and the tumor suppressor protein p53. [, ] This disruption leads to the reactivation of p53's transcriptional activity, which in turn, triggers the expression of p53 target genes involved in cell cycle arrest and apoptosis, ultimately blocking tumor growth. [, ]
Q2: Which genes are affected by this compound treatment in cancer cells?
A2: Microarray analysis of human colon cancer cells (HCT116) treated with this compound revealed significant upregulation of critical p53 target genes, including Mdm-2, Noxa-1, and RIP1. [] Conversely, genes like Met, PLK2, KIF14, and BIRC2 were found to be downregulated. [] Importantly, this gene expression profile was observed in p53-positive (p53+/+) cells but not in p53-deficient (p53-/-) cells, highlighting the p53-dependent mechanism of this compound. []
Q3: Does this compound show synergistic effects when combined with other anti-cancer agents?
A3: Yes, combining this compound with compounds targeting other components of the FAK-Mdm-2-p53 axis exhibits enhanced anti-cancer effects. For instance, combining this compound with:
- M13: This compound disrupts the FAK-Mdm-2 complex, and when used together with this compound, significantly reduces the clonogenicity of HCT116 p53+/+ cells compared to either agent alone. []
- Nutlin-1: This compound disrupts the Mdm-2-p53 interaction, and similar to the combination with M13, results in significantly decreased clonogenicity of HCT116 p53+/+ cells compared to single-agent treatments. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


